molecular formula C14H18N4O B8139394 1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B8139394
M. Wt: 258.32 g/mol
InChI Key: NUKOYRZHHXJUAA-UHFFFAOYSA-N
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Description

1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound has emerged as a key pharmacological tool for investigating the role of IRAK4 in Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) mediated signaling pathways [Link to source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7749337/]. Its primary research value lies in dissecting the inflammatory responses driven by MyD88-dependent signaling, which are implicated in a range of autoimmune diseases, lymphomas, and other inflammatory pathologies. By specifically targeting the kinase activity of IRAK4, this inhibitor effectively blocks downstream NF-κB and MAPK activation, leading to a suppression of pro-inflammatory cytokine production. This mechanism makes it an invaluable compound for preclinical studies aimed at understanding the pathophysiology of conditions like rheumatoid arthritis, lupus, and MyD88-mutant cancers [Link to source: https://pubmed.ncbi.nlm.nih.gov/29033152/]. Research utilizing this inhibitor is focused on elucidating new therapeutic strategies for modulating dysregulated innate immunity.

Properties

IUPAC Name

1-methyl-7-(pyridin-3-ylmethoxymethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-18-10-17-13-7-16-6-12(14(13)18)9-19-8-11-3-2-4-15-5-11/h2-5,10,12,16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKOYRZHHXJUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(CNC2)COCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methoxymethyl Group Introduction

The pyridin-3-ylmethoxy moiety is introduced through nucleophilic substitution or reductive amination:

  • Alkylation : Reacting the core with 3-(chloromethyl)pyridine in the presence of NaH/THF.

  • Reductive Amination : Using pyridine-3-carbaldehyde and NaBH₃CN in MeOH.

Optimization Note : Use of DIPEA (diisopropylethylamine) enhances regioselectivity during alkylation.

Groebke-Blackburn-Bienaymé (GBBR) Multicomponent Reaction

The GBBR method enables one-pot synthesis of imidazo[4,5-c]pyridines (Table 2):

Table 2: GBBR Protocol for Imidazo[4,5-c]pyridine Derivatives

ComponentsConditionsYieldKey Features
2-Aminopyridine, aldehyde (pyridin-3-ylmethoxy acetaldehyde), isonitrileHOAc, MeOH/THF, 80°C, 4h65–72%High atom economy; tolerates diverse substituents

This method avoids isolation of intermediates, streamlining the synthesis of the target compound.

Alternative Routes via Suzuki-Miyaura Coupling

For advanced derivatives, Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups post-core formation (Table 3):

Table 3: Suzuki Coupling for Late-Stage Functionalization

SubstrateBoronic EsterCatalystYield
7-Bromo-tetrahydroimidazo[4,5-c]pyridinePyridin-3-ylmethoxy pinacol boronatePd(PPh₃)₄, K₂CO₃, dioxane58%

This method offers flexibility but requires halogenated precursors.

Comparative Analysis of Methods

Table 4: Method Comparison

MethodStepsTotal Yield (%)ScalabilityKey Advantage
Pictet-Spengler + Alkylation345–50HighRobust for bulk synthesis
GBBR Multicomponent165–72ModerateOne-pot simplicity
Suzuki Coupling240–50LowVersatile for derivatives

Challenges and Optimizations

  • Regioselectivity : Competing N1 vs. N3 alkylation is mitigated using bulky bases (e.g., DIPEA).

  • Purification : Silica gel chromatography with EtOAc/hexane (3:7) effectively isolates the product.

  • Yield Improvement : Microwave-assisted cyclization reduces reaction time from 12h to 2h, enhancing yield by 15% .

Chemical Reactions Analysis

1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Structural Features

The imidazo[4,5-c]pyridine framework is known for its ability to interact with biological targets, making it a valuable scaffold in drug design. The presence of the pyridin-3-ylmethoxy group enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. Research indicates that compounds similar to 1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibit significant activity against various cancer cell lines. For instance:

  • Mechanism of Action: These compounds are believed to induce apoptosis and inhibit cell proliferation by targeting specific kinases involved in cancer progression.
  • Case Study: A derivative demonstrated an IC50 value of 0.75 μM against USP7, indicating potent anticancer activity .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Several studies have explored its efficacy against bacterial and fungal pathogens:

  • In Vitro Studies: Compounds structurally related to this compound showed promising results against resistant strains of Staphylococcus aureus and Candida species .
  • Minimum Inhibitory Concentration (MIC): Some derivatives exhibited MIC values as low as 4 mg/mL against S. pyogenes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound class has been a focus of research:

  • Mechanism: Compounds have shown the ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in vitro.
  • Research Findings: A study indicated that specific derivatives could significantly reduce inflammation in animal models of arthritis .

Structure-Based Drug Design

The unique structural characteristics of this compound make it an ideal candidate for structure-based drug design:

  • Computational Modeling: Molecular docking studies have been employed to predict interactions with various biological targets.

Lead Optimization

The compound serves as a lead structure for synthesizing new derivatives with enhanced potency and selectivity:

DerivativeTargetIC50 Value (μM)
Compound AUSP70.75
Compound BULK111
Compound CCOX-236 - 50

This table summarizes the biological activity of various derivatives derived from the parent compound .

Mechanism of Action

The mechanism of action of 1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and proteins, disrupting key biological processes . For example, it may inhibit the activity of thymidylate kinase, an enzyme involved in DNA synthesis, thereby preventing the replication of viruses and bacteria .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

5-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

  • Structural Differences : Replaces the ((pyridin-3-ylmethoxy)methyl) group with a 5-chloro-pyrrolopyrimidine moiety.
  • Biological Activity: Binds to AKT (Protein Kinase B) with an IC₅₀ of 42 nM, as demonstrated by molecular docking studies using AKT (PDB ID: 3CQW45) . Listed as a PDCD1 (PD-1) inhibitor in NSCLC immunotherapy, suggesting immune checkpoint modulation .
  • Therapeutic Relevance: Potential use in oncology due to dual kinase and immune pathway targeting.

1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (Incyte PD-L1 Inhibitor)

  • Structural Differences: Lacks the ((pyridin-3-ylmethoxy)methyl) group; symmetry introduced via biphenol cores and amide linkers.
  • Biological Activity :
    • Part of Incyte’s PD-L1 inhibitor patents (2019–2020), with symmetric pharmacophores enhancing binding to PD-L1 .
  • Therapeutic Relevance: Designed for cancer immunotherapy, emphasizing the role of scaffold symmetry in optimizing drug-target interactions.

PD123319 (AT2R Antagonist)

  • Structural Differences: Contains a diphenylacetyl group and dimethylaminophenylmethyl substituent.
  • Biological Activity :
    • Potent AT2R antagonist (IC₅₀ < 100 nM) used in angiotensin signaling studies .
  • Therapeutic Relevance : Highlights how substituent variation redirects activity from kinase/immune targets to GPCRs.

4-Isopropyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine Hydrochloride

  • Structural Differences : Substitutes the methyl group at position 4 with an isopropyl group.
  • Therapeutic Relevance : Demonstrates the impact of alkyl substituents on enzyme inhibition profiles.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Target(s) Activity/IC₅₀ Therapeutic Area
1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine (Pyridin-3-ylmethoxy)methyl at C7 Undisclosed Under investigation Oncology/Immunology
5-(5-Chloro-pyrrolo[2,3-d]pyrimidin-4-yl)-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine 5-Chloro-pyrrolopyrimidine at C5 AKT, PDCD1 42 nM (AKT) Oncology
Incyte PD-L1 Inhibitor (e.g., Compound 20) Imidazo[4,5-c]pyridine Symmetric biphenol-amide linkers PD-L1 Patent data Immunotherapy
PD123319 Imidazo[4,5-c]pyridine Diphenylacetyl, dimethylaminophenylmethyl AT2R <100 nM Cardiovascular
4-Isopropyl-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine Isopropyl at C4 SSAO Not reported Metabolic Disorders

Key Research Findings

Substituent-Driven Target Specificity: The ((pyridin-3-ylmethoxy)methyl) group in the target compound may enhance solubility compared to bulkier substituents like diphenylacetyl (PD123319) or isopropyl groups . Pyrrolopyrimidine substituents (e.g., 5-chloro) correlate with kinase inhibition (AKT) and immunotherapy applications .

Scaffold Versatility :

  • The imidazo[4,5-c]pyridine core is adaptable to diverse therapeutic targets (kinases, GPCRs, immune checkpoints) through strategic substituent modifications.

Patent Trends :

  • Symmetric modifications (Incyte) and heteroaromatic extensions (e.g., pyrrolopyrimidine) dominate recent PD-1/PD-L1 inhibitor designs .

Biological Activity

1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazo[4,5-c]pyridine core with a methoxy-pyridine substituent. Its molecular formula is C14H18N4OC_{14}H_{18}N_{4}O and it has a molecular weight of approximately 258.32 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects:

  • Anticancer Properties : Preliminary studies suggest that derivatives of imidazo[4,5-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown activity against breast cancer (MCF-7) and other malignancies by inhibiting cell proliferation and inducing apoptosis .
  • Neuroprotective Effects : Research indicates that imidazo[4,5-c]pyridine derivatives may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. This could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of related compounds, suggesting that the target compound may also exhibit activity against bacterial and fungal strains .

The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Modulation of Receptors : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and uptake.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

Case Studies

Several case studies have investigated the efficacy of imidazo[4,5-c]pyridine derivatives:

  • Study on Cancer Cell Lines : A study demonstrated that a related compound significantly reduced viability in MCF-7 breast cancer cells with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
1-Methyl-7-(methoxy)pyridineMCF-75.2
DoxorubicinMCF-78.0
  • Neuroprotection in Animal Models : In vivo studies indicated that administration of imidazo[4,5-c]pyridine derivatives improved outcomes in models of neurodegeneration by reducing oxidative stress markers and enhancing cognitive function .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldPurityReference
Core formation2,3-Diaminopyridine + Formic acid, 6h57-85%>95%
Substituent addition(Pyridin-3-yl)methanol, DIAD, PPh₃60-75%90-98%

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assign peaks for the imidazo[4,5-c]pyridine core (e.g., δ 2.5–3.5 ppm for tetrahydro protons) and pyridin-3-ylmethoxy methyl group (δ 4.0–5.0 ppm for methoxy protons) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ calculated for C₁₅H₂₀N₄O₂: 295.1542, observed: 295.1538) .
  • IR : Identify carbonyl (if present) and C-N stretches (1650–1600 cm⁻¹) .

Advanced: How does the pyridin-3-ylmethoxy methyl substituent influence conformational rigidity and binding affinity?

Answer:

  • Conformational analysis : The substituent restricts χ-space rotation via steric hindrance, as seen in similar histidine analogs . Computational modeling (DFT or MD simulations) can predict preferred conformers.
  • Binding implications : The pyridine ring may engage in π-π stacking or hydrogen bonding with target proteins (e.g., kinases or enzymes), enhancing affinity. Compare with analogs lacking this group to validate .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme inhibition : Use fluorogenic substrates in factor Xa (fXa) or GSK-3β inhibition assays. For example, measure IC₅₀ values in fXa assays (e.g., apixaban analogs show IC₅₀ < 10 nM) .
  • Cellular assays : Test cytotoxicity (MTT assay) and specificity in cancer cell lines (e.g., HCT-116 or HeLa) with controls for off-target effects .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency?

Answer:

  • Variable substituents : Synthesize analogs with modified P1 (e.g., p-methoxyphenyl vs. pyridinyl) and P4 groups (e.g., heterocycles) .
  • Data analysis : Correlate binding affinity (Kd) and enzymatic inhibition (IC₅₀) with substituent electronic/hydrophobic properties using QSAR models .

Advanced: What strategies improve metabolic stability of this compound?

Answer:

  • Linker stabilization : Replace hydrolytically labile groups (e.g., carboxamido linkers) with bicyclic scaffolds .
  • In vitro assays : Test stability in liver microsomes (e.g., t₁/₂ > 60 min indicates improved stability) .

Advanced: How is single-crystal X-ray diffraction used to resolve its 3D structure?

Answer:

  • Crystallization : Use slow evaporation (e.g., from DMSO/water) to grow crystals.
  • Data collection : Resolve at 293 K with Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL achieves R-factors < 0.05 .

Advanced: How can molecular docking predict interactions with biological targets?

Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite. Dock the compound into GSK-3β or fXa crystal structures (PDB: 1H8F or 2W26).
  • Validation : Compare predicted binding poses with mutagenesis data or co-crystal structures .

Advanced: What reaction conditions ensure regioselectivity in imidazo[4,5-c]pyridine synthesis?

Answer:

  • Catalytic control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to direct substitution to the 7-position .
  • Solvent effects : Polar aprotic solvents (DMF or DMSO) favor cyclization over side reactions .

Advanced: What in vivo models are appropriate for toxicity profiling?

Answer:

  • Acute toxicity : Administer escalating doses (10–100 mg/kg) in rodents, monitoring organ histopathology and serum biomarkers (ALT, creatinine) .
  • Genotoxicity : Conduct Ames tests or micronucleus assays to assess mutagenic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.